(Z)-picolinaldehyde O-ethyl oxime
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Description
“(Z)-picolinaldehyde O-ethyl oxime” is an organic compound that belongs to the class of oximes . Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime . Oxime ethers, such as “this compound”, are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen .
Synthesis Analysis
Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine . Oxime ethers are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Molecular Structure Analysis
If the two side-chains on the central carbon are different from each other—either an aldoxime, or a ketoxime with two different “R” groups—the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration . Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .Chemical Reactions Analysis
The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .Physical And Chemical Properties Analysis
In general, oximes exist as colorless crystals or as thick liquids and are poorly soluble in water . Therefore, oxime formation can be used for the identification of ketone or aldehyde functional groups .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(Z)-N-ethoxy-1-pyridin-2-ylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-5-3-4-6-9-8/h3-7H,2H2,1H3/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUXGDPAWBITFJ-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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